molecular formula C14H23NO6 B6260701 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid CAS No. 2172541-11-4

1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid

Cat. No. B6260701
CAS RN: 2172541-11-4
M. Wt: 301.3
InChI Key:
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Description

1-(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid (TBOC-HOA) is a carboxylic acid with a wide range of applications in scientific research. It is a synthetic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. TBOC-HOA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In catalysis, it is used as a catalyst in a variety of chemical reactions, including the oxidation of alcohols, the hydrolysis of esters, and the formation of carbon-carbon bonds. In drug discovery, 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.

Mechanism of Action

1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a carboxylic acid that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is not fully understood, but it is believed to act as a proton donor in the reaction of alcohols with acids. It is also believed to act as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin. It is also believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a strong acid and can cause skin irritation if not handled properly.

Future Directions

Future research on 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid could focus on the development of novel synthesis methods for the compound, as well as the development of new applications for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to identify potential new uses for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.

Synthesis Methods

1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can be synthesized from the reaction of 4-hydroxy-3-oxopentanoic acid and tert-butyl bromoacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by distillation. The reaction is shown below:
4-Hydroxy-3-oxopentanoic acid + tert-butyl bromoacetate → 1-(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves the protection of the hydroxyl group on the oxane ring, followed by the formation of the azetidine ring and subsequent deprotection of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the carboxylic acid and amine functional groups during the synthesis process.", "Starting Materials": ["4-hydroxyoxan-4-ol", "tert-butyl chloroformate", "triethylamine", "3-aminopropanoic acid", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water"], "Reaction": ["1. Protection of the hydroxyl group on the oxane ring using tert-butyl chloroformate and triethylamine to form 4-tert-butoxycarbonyloxyoxane", "2. Reaction of 4-tert-butoxycarbonyloxyoxane with 3-aminopropanoic acid and sodium hydride to form 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid", "3. Deprotection of the hydroxyl group on the oxane ring using hydrochloric acid and subsequent neutralization with sodium hydroxide", "4. Purification of the product using diethyl ether and methanol", "5. Drying of the product under vacuum to obtain 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid"] }

CAS RN

2172541-11-4

Product Name

1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid

Molecular Formula

C14H23NO6

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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